6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBOVHXUHZRLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis offers a scalable and efficient approach for large-scale production. The broad substrate scope and good functional group tolerance make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often using solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound, while condensation reactions can result in the formation of fused heterocyclic systems .
Scientific Research Applications
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2.
Biological Research: It is used in the study of various biological pathways and mechanisms, including its role in cardiovascular disorders and type 2 diabetes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. It acts as an inverse agonist of RORγt, a nuclear receptor involved in the regulation of immune responses. Additionally, it inhibits the activity of JAK1 and JAK2, which are tyrosine kinases involved in cytokine signaling pathways . These interactions result in the modulation of various biological processes, including inflammation and cell proliferation.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Bromine Position :
- The target compound’s bromine at position 6 distinguishes it from analogs like 7-bromo-[1,2,4]triazolo[1,5-a]pyridine (bromine at position 7), which has been evaluated for antibacterial activity against Gram-positive bacteria . Positional isomerism significantly impacts bioactivity; for instance, bromine at position 6 may enhance steric hindrance or alter binding affinity compared to position 5.
- In antioxidant studies, derivatives with bromine at positions 1 and 5 (e.g., compound 4b in ) exhibited higher activity (40.16% inhibition of reactive oxygen species) compared to bromine at position 6, highlighting the critical role of substituent placement .
- The fluorine atom in the target compound enhances electronegativity, improving metabolic stability and membrane permeability compared to non-halogenated analogs .
Physicochemical Properties
- Solubility and Stability : The target compound is a crystalline solid soluble in organic solvents (e.g., CH2Cl2, THF) , whereas 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine () may exhibit reduced solubility due to methyl group hydrophobicity.
- Melting Points: Derivatives like 6a () melt at 229°C, suggesting that bromine and aryl substituents increase thermal stability compared to non-brominated analogs.
Data Tables
Table 1: Substituent Effects on Bioactivity
Biological Activity
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound belonging to the triazolopyridine family. Its unique structure includes a bromine atom and a fluorophenyl group, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₇BrFN₃
- Molecular Weight : 292.11 g/mol
- Structure : The compound features a five-membered ring with three nitrogen atoms and two carbon atoms, enhancing its reactivity and biological interactions.
This compound exhibits several mechanisms of action:
- Inverse Agonist Activity : It acts as an inverse agonist for the nuclear receptor RORγt, which plays a crucial role in immune regulation.
- JAK Inhibition : The compound inhibits Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways. This inhibition can lead to reduced inflammation and immune responses.
Biological Activities
Research indicates that this compound possesses significant biological activities:
Antimicrobial Activity
The compound shows promising antimicrobial properties against various pathogens. For instance:
- Mycobacterium tuberculosis : Exhibits strong antimicrobial activity.
- Bacterial Strains : Potential effectiveness against specific strains has been noted in comparative studies with similar compounds.
Anti-inflammatory Effects
The inhibition of JAK1 and JAK2 suggests potential applications in treating inflammatory diseases. The compound's ability to modulate cytokine production makes it a candidate for further research in autoimmune conditions.
Cytotoxicity Studies
Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines:
- Cell Viability Assays : IC₅₀ values in various cancer cell lines indicate its potential as an anticancer agent. For example:
| Compound | Cell Line | IC₅₀ (μM) | Cytotoxicity (%) |
|---|---|---|---|
| This compound | A375 | 10 | 67% |
| Control | A375 | - | 100% |
Case Studies
Several studies highlight the biological activity of this compound:
-
Study on Antimicrobial Properties :
- A comparative analysis demonstrated that this compound outperformed some traditional antibiotics against resistant bacterial strains.
- Mechanistic studies revealed its interaction with bacterial enzymes critical for survival.
-
Anti-inflammatory Research :
- In vivo models showed significant reduction in inflammation markers when treated with this compound.
- The study emphasized its potential role in managing chronic inflammatory diseases.
-
Cytotoxicity Evaluation :
- Research involving various cancer cell lines indicated that the compound selectively induces apoptosis in malignant cells while sparing normal cells.
- Results suggest that structural modifications could enhance its potency and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine, and how do reaction conditions influence yields?
- Methodology : The compound is typically synthesized via oxidative cyclization of substituted amidines or N-(2-pyridyl)guanidines. For example, oxidative agents like NaOCl, Pb(OAc)₄, or MnO₂ are used to cyclize N-(2-pyridyl)amidines into the triazolo[1,5-a]pyridine core . Microwave-assisted protocols under metal-free conditions can improve regioselectivity and reduce by-products . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., piperidine) significantly impact yields, with optimized conditions achieving up to 97% efficiency .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodology : Structural confirmation relies on NMR (¹H/¹³C), IR, and mass spectrometry. For example, ¹H NMR identifies aromatic protons (δ 7.26–8.42 ppm) and substituents like bromine or fluorine . X-ray crystallography may resolve ambiguities in regiochemistry, particularly when bromine and fluorine substituents occupy adjacent positions . High-resolution MS validates molecular weight (C₁₀H₆BrFN₃; theoretical MW: 274.06 g/mol) .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Methodology : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests under dark, dry conditions at room temperature show no decomposition over 6 months . Refractive index (1.751) and pKa (1.46) data inform buffer selection for biological assays .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are the methodological considerations?
- Methodology : The bromine atom at position 6 serves as a reactive site for palladium-catalyzed cross-coupling. Optimized Suzuki reactions use Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Steric hindrance from the 4-fluorophenyl group requires longer reaction times (24–48 hours) to achieve >85% conversion . TLC monitoring and column chromatography (silica gel, hexane/EtOAc) are critical for isolating products.
Q. What contradictory data exist regarding the compound's biological activity, and how can experimental design address these discrepancies?
- Methodology : Some studies report antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), while others show no efficacy . Contradictions may arise from assay conditions (e.g., broth microdilution vs. disk diffusion) or impurities. Rigorous purity validation (HPLC ≥98%) and dose-response curves (0.1–100 µM) are recommended. Comparative studies with analogs (e.g., 6-chloro derivatives) can isolate substituent-specific effects .
Q. What computational modeling approaches are used to predict binding affinities of this compound to kinase targets (e.g., JAK2 or VEGFR-2)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with kinase ATP-binding pockets. The triazole ring forms hydrogen bonds with hinge regions (e.g., Glu915 in JAK2), while the 4-fluorophenyl group enhances hydrophobic contacts . Free energy calculations (MM-PBSA) validate binding modes, with ΔG values ≤−8 kcal/mol indicating high affinity .
Q. How does the compound's electronic structure (e.g., HOMO-LUMO gap) correlate with its photophysical properties in OLED applications?
- Methodology : DFT calculations (B3LYP/6-31G*) reveal a narrow HOMO-LUMO gap (3.2 eV), suggesting potential as a blue-light emitter in OLEDs . Experimental validation via UV-Vis (λₑₘ: 450 nm) and cyclic voltammetry (Eₒₓ: +1.2 V vs. Ag/Ag⁺) confirms charge transport properties. Device fabrication uses spin-coating with PMMA matrices to enhance stability .
Safety and Best Practices
Q. What safety protocols are recommended for handling this compound, given limited toxicological data?
- Methodology : Treat as a potential irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. Waste must be collected separately and incinerated to avoid brominated by-products . Acute toxicity assays (e.g., zebrafish LC₅₀) are advised for novel derivatives .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
